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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweetness intensity of Rebaudioside E, a

steviol glycoside, and sucrose, the common table sugar. This document summarizes the

available quantitative data, outlines experimental protocols for sensory evaluation, and

illustrates the underlying physiological mechanisms of sweet taste perception.

Quantitative Comparison of Sweetness Intensity
The relative sweetness of a compound is typically expressed as a factor of how many times

sweeter it is than a reference sucrose solution of a specific concentration. Rebaudioside E is a

high-intensity sweetener, meaning a much smaller amount is needed to achieve the same level

of sweetness as sucrose.
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Sweetener Chemical Class
Relative Sweetness
to Sucrose

Notes

Sucrose Disaccharide 1x
The benchmark for

sweetness intensity.

Rebaudioside E Diterpene Glycoside 200-300x

A natural, non-caloric

sweetener extracted

from the leaves of

Stevia rebaudiana.

The exact sweetness

potency can vary

depending on the

concentration and the

food matrix.

Experimental Protocols for Sensory Evaluation
Determining the iso-sweetness concentration, the concentration at which a sweetener is

perceived as equally sweet to a reference, is crucial for comparative analysis. The following is

a detailed methodology for a sensory panel evaluation to compare the sweetness intensity of

Rebaudioside E and sucrose.

Objective: To determine the concentration of Rebaudioside E that is iso-sweet to a 5% (w/v)

sucrose solution.

1. Panelist Selection and Training:

Recruitment: Recruit 10-15 healthy, non-smoking individuals between the ages of 20 and 50.

Screening: Screen potential panelists for their ability to detect and differentiate basic tastes

(sweet, sour, salty, bitter, umami) using standard solutions.

Training: Train the selected panelists over several sessions to familiarize them with the

sensory attributes of sweeteners, including sweetness intensity, onset, and aftertaste.

Panelists should be trained to use a rating scale, such as a general Labeled Magnitude

Scale (gLMS), to quantify perceived intensity.
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2. Sample Preparation:

Reference Standard: Prepare a 5% (w/v) sucrose solution in purified, deionized water.

Rebaudioside E Solutions: Prepare a series of Rebaudioside E solutions of varying

concentrations (e.g., 0.01%, 0.015%, 0.02%, 0.025%, 0.03% w/v) in purified, deionized

water. The concentration range should be chosen based on the expected sweetness

potency.

Controls: Include a blank sample of purified, deionized water.

Temperature: All solutions should be presented to the panelists at a standardized room

temperature (e.g., 22 ± 1°C).

3. Sensory Evaluation Procedure:

Method: Employ a two-alternative forced-choice (2-AFC) or a paired comparison method.

Presentation: Present panelists with pairs of samples: the 5% sucrose reference and one of

the Rebaudioside E solutions. The order of presentation should be randomized for each

panelist.

Evaluation: For each pair, panelists are instructed to taste each sample, rinse their mouths

with purified water between samples, and identify which sample is sweeter or if they are of

equal sweetness. They should also rate the sweetness intensity of each sample on the

gLMS.

Data Collection: Record the responses of each panelist for each sample pair.

4. Data Analysis:

Iso-sweetness Point: Determine the concentration of Rebaudioside E that is selected as

equally sweet to the 5% sucrose solution by the majority of the panelists. This can be

calculated more precisely by plotting the percentage of panelists who judged the

Rebaudioside E solution as sweeter than the sucrose solution against the Rebaudioside E
concentration and interpolating the 50% point.
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Statistical Analysis: Use appropriate statistical methods, such as probit analysis or logistic

regression, to analyze the data and determine the iso-sweetness concentration with

confidence intervals.

Signaling Pathways and Experimental Workflow
The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3

G-protein coupled receptor on the surface of taste receptor cells.
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Caption: Sweet taste signaling pathway.

The experimental workflow for determining the comparative sweetness intensity follows a

structured process from panelist preparation to data analysis.
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Caption: Sensory evaluation workflow.

To cite this document: BenchChem. [A Comparative Analysis of the Sweetness Intensity of
Rebaudioside E and Sucrose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-
rebaudioside-e-and-sucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1447645?utm_src=pdf-body-img
https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-rebaudioside-e-and-sucrose
https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-rebaudioside-e-and-sucrose
https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-rebaudioside-e-and-sucrose
https://www.benchchem.com/product/b1447645#comparative-sweetness-intensity-of-rebaudioside-e-and-sucrose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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